2,3,5-Trimethyl-4-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

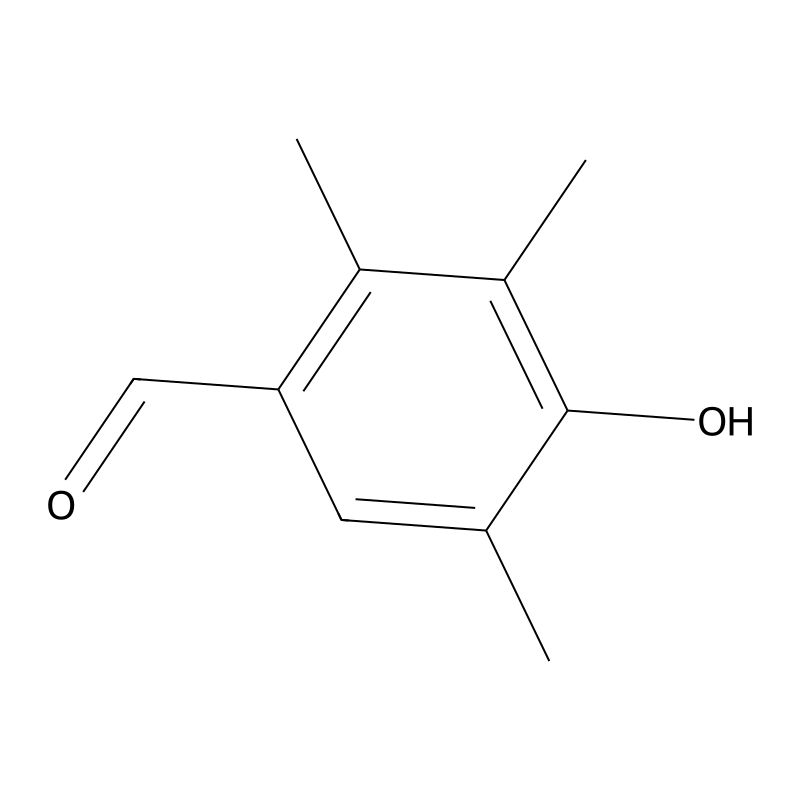

2,3,5-Trimethyl-4-hydroxybenzaldehyde is an organic compound characterized by its aromatic structure and functional groups. It features a benzene ring with three methyl groups located at the 2, 3, and 5 positions, and a hydroxy group (-OH) attached to the 4 position along with an aldehyde group (-CHO). This compound is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis.

The chemical behavior of 2,3,5-trimethyl-4-hydroxybenzaldehyde includes typical reactions of aldehydes and phenolic compounds. Key reactions include:

- Oxidation: The aldehyde group can be oxidized to carboxylic acid under suitable conditions.

- Reduction: The compound can undergo reduction to form corresponding alcohols.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

- Esterification: Reaction with alcohols can produce esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2,3,5-trimethyl-4-hydroxybenzaldehyde exhibits various biological activities. It has been studied for:

- Antioxidant Properties: The presence of the hydroxy group contributes to its ability to scavenge free radicals.

- Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties against certain bacteria and fungi.

- Cytotoxic Effects: Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer research.

These biological activities make it a candidate for further pharmacological exploration.

Several methods have been reported for synthesizing 2,3,5-trimethyl-4-hydroxybenzaldehyde:

- Starting from 2,3,5-trimethylphenol:

- The compound can be synthesized via oxidation of 2,3,5-trimethylphenol using oxidizing agents such as chromic acid or potassium permanganate.

- Using Friedel-Crafts Acylation:

- Another method involves the Friedel-Crafts acylation of trimethylphenol with an appropriate acid chloride under Lewis acid catalysis.

These methods highlight its accessibility through standard organic synthesis techniques.

2,3,5-Trimethyl-4-hydroxybenzaldehyde finds applications in various industries:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

- Fragrance Industry: Used in the formulation of perfumes due to its aromatic properties.

- Organic Synthesis: Acts as a reagent in various organic transformations.

Its multifunctional nature makes it valuable across multiple sectors.

Interaction studies involving 2,3,5-trimethyl-4-hydroxybenzaldehyde have focused on its reactivity with biomolecules and other chemicals. Notable interactions include:

- Complex Formation: It may form complexes with metal ions which can enhance its biological activity.

- Reactivity with Amines: Studies have shown that it readily reacts with amines to form stable Schiff bases, which can have implications in drug design.

These interactions are crucial for understanding its potential applications in medicinal chemistry.

Several compounds share structural similarities with 2,3,5-trimethyl-4-hydroxybenzaldehyde. Here are some notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-Hydroxybenzaldehyde | Hydroxy group at para position | Found naturally; used as a precursor for vanillin. |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Two bulky tert-butyl groups | Enhanced stability and antioxidant properties. |

| 2,4-Dimethyl-3-hydroxybenzaldehyde | Hydroxy group at meta position | Different positioning affects reactivity. |

Each of these compounds has unique characteristics that differentiate them from 2,3,5-trimethyl-4-hydroxybenzaldehyde while sharing similar functional groups or frameworks. The specific arrangement of substituents plays a critical role in defining their chemical behavior and applications.